molecular formula C14H16N2O2 B1679512 Rolicyprine CAS No. 2829-19-8

Rolicyprine

Cat. No. B1679512
CAS RN: 2829-19-8
M. Wt: 244.29 g/mol
InChI Key: UGSLDMJXBQKDCT-UHFFFAOYSA-N
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Description

Rolicyprine (EX-4883) is an antidepressant . This compound is a potent inhibitor of monoamine oxidase in vivo . It has been found that Rolicyprine must be biotransformed before it becomes a pharmacologically active compound . Once activated, Rolicyprine appears to have a pharmacology similar to that of the antidepressant tranylcypromine .


Synthesis Analysis

The synthesis of Rolicyprine involves a reaction with N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine or N-Boc-O-O-(mesitylsulfonyl) hydroxylamine in an organic solvent at a temperature of 0 to 20°C under the action of N-methyl morpholine . This results in an intermediate N-Boc-O-cyclopropylhydrazine . The intermediate then undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove a Boc protecting group, yielding cyclopropylhydrazine hydrochloride .


Molecular Structure Analysis

Rolicyprine has a molecular formula of C14H16N2O2 . Its molecular weight is 244.29 .


Chemical Reactions Analysis

The chemical reactions involving Rolicyprine are complex and involve multiple steps . The exact reactions would depend on the specific conditions and reagents used.

Scientific Research Applications

1. Cancer Research

Roscovitine is primarily recognized for its potential in cancer treatment. It functions as a cyclin-dependent kinase inhibitor, directly competing at the ATP-binding site. This action makes Roscovitine a valuable tool in cell cycle, apoptosis, and cancer studies. It shows promise in treating a range of cancers, neurodegenerative diseases, inflammation, viral infections, polycystic kidney disease, and glomerulonephritis (Cicenas et al., 2015).

2. Dual Pathway Targeting in Cancer Therapy

R-Roscovitine exhibits the potential to simultaneously target both the p53 and NF-κB pathways, which is significant in cancer therapy. This dual targeting can potentiate apoptosis in cancer cells, offering a novel approach to cancer treatment. The suppression of the NF-κB pathway by R-Roscovitine might also explain its anti-inflammatory properties (Dey et al., 2007).

3. Personalized Cancer Diagnostics and Therapeutics

Research suggests that integrating standard clinical, treatment data, and genetic/genomic information can predict genotypic and phenotypic maps in cancer. This approach can be enhanced by incorporating drugs like Roscovitine, which targets specific pathways in cancer cells, facilitating personalized cancer biomedicine (Roukos, 2009).

4. Novel Cyclin-Dependent Kinase Inhibitors

Derivatives of Seliciclib (Rolicyprine) have been developed with improved potency both in vitro and in vivo, offering new opportunities in cancer treatment. These derivatives share a similar CDK inhibitor profile to Seliciclib but demonstrate up to a 40-fold improvement in cellular potency (Green et al., 2009).

properties

IUPAC Name

5-oxo-N-(2-phenylcyclopropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-13-7-6-11(15-13)14(18)16-12-8-10(12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSLDMJXBQKDCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)NC2CC2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20859774
Record name 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rolicyprine

CAS RN

23887-48-1
Record name Cypromin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023887481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Oxo-N-(2-phenylcyclopropyl)-2-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20859774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
…, DDQ Secobarbital, DDR Rolicyprine… - BMJ, 1996 - search.proquest.com
British approved name International non-proprietary name British approved name International non-proprietary name Acepifylline Acefylline piperazine Hydroxyurea Hydroxycarbamide …
Number of citations: 0 search.proquest.com
FA Navarro - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
ED1TOR, CF George discusses the difficulties that will result from the European Commission's directive which states that the international non-proprietary name, not the British …
Number of citations: 7 www.ncbi.nlm.nih.gov
GF Cavell - BMJ: British Medical Journal, 1996 - ncbi.nlm.nih.gov
Fig 1-Trends in mortality from breast cancer, ischaemic heart disease, and stroke among female birth cohorts in Italy women were assumed to start taking oral hormone replacement …
Number of citations: 1 www.ncbi.nlm.nih.gov
LA MITSCHER - 1984 - ds.amu.edu.et
… One drug designed with these considerations in mind is rolicyprine (68), an antidepressant. … One of the clever elements of the rolicyprine synthesis itself is the reaction of d,l-trantfl…
Number of citations: 2 ds.amu.edu.et
S Vilar, E Quezada, C Alcaide, F Orallo… - QSAR & …, 2007 - Wiley Online Library
Three theoretical models have been developed for the prediction of vasodilatory activity through a series of 2‐D molecular descriptors. A database of 501 compounds was selected from …
Number of citations: 15 onlinelibrary.wiley.com
N Nehal, S Mann, RK Gupta - 2016 - nopr.niscpr.res.in
The determination of the proximate composition of A. lividus showed the extract to be rich in protein (17.28 ± 0.42 gm/100 gm and dietary fiber (8.35 ± 0.16 gm/100 gm) but very low in …
Number of citations: 7 nopr.niscpr.res.in
Q Wang - 2001 - search.proquest.com
The new diastereomerically pure chiral iron carbene precursors, RR-and SS-(η 5-C 5 H 5)(CO) 2 FeCH (OSiMe 3)[η 6-o-CH 3 OC 6 H 4 Cr (CO) 3], have been synthesized. The chiral …
Number of citations: 0 search.proquest.com
X Dong, Y Liu, J Yan, C Jiang, J Chen, T Liu… - Bioorganic & medicinal …, 2008 - Elsevier
Support vector machine (SVM) was applied to predict vasorelaxation effect of different structural molecules. A good classification model had been established, and the accuracy in …
Number of citations: 38 www.sciencedirect.com
F Blatter, BL Reinach, M Chiu - researchgate.net
S00S LLS LLS SGGGGGGSGGGGGGGGGGS 514/45; 536/272 acid salt of 5-amino-3-(2-O-acetyl-3'-deoxy-fD-ribofura-(58) kk kk kk kkk kkkk..........«ttt........ None nosyl-3-hiazolois-…
Number of citations: 0 www.researchgate.net
J Zhang, PG Blazecka, JG Davidson - Organic Letters, 2003 - ACS Publications
… The γ-lactams Rolipram and Rolicyprine are antidepressant agents. Generally speaking, γ-amino acids serve as precursors to γ-lactams, 9 but in some cases γ-lactams can be …
Number of citations: 63 pubs.acs.org

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